molecular formula C15H25NO4 B11839956 2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid

2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid

Cat. No.: B11839956
M. Wt: 283.36 g/mol
InChI Key: DXXMNYIHSSDZLQ-UHFFFAOYSA-N
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Description

2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under neutral and basic conditions, making it a valuable tool in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide as by-products .

Mechanism of Action

The mechanism of action of 2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. Deprotection is achieved through acid-catalyzed hydrolysis, which cleaves the Boc group and regenerates the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid is unique due to its specific structure, which includes an octahydro-1H-isoindol ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl]acetic acid

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11-5-4-10(7-13(17)18)6-12(11)9-16/h10-12H,4-9H2,1-3H3,(H,17,18)

InChI Key

DXXMNYIHSSDZLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(CC2C1)CC(=O)O

Origin of Product

United States

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